Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluorobenzoyl group, a methyl group, and an ethyl ester group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate typically involves the reaction of 4-fluoroacetophenone with diethyl carbonate in the presence of a base such as sodium hydride. This reaction yields Ethyl (4-fluorobenzoyl)acetate, which can then undergo further reactions to form the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate undergoes various types of chemical reactions, including:
Condensation Reactions: It can react with diamines via C-C bond cleavage to form benzimidazoles and perimidines.
Oxidative Cross-Coupling: It can undergo oxidative cross-coupling with indoles via dioxygen activation.
Cyclization Reactions: It can participate in cyclization reactions to form pyrones and other cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include benzofurazan oxide, diamines, and indoles. Reaction conditions often involve the use of bases such as sodium hydride and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include benzimidazoles, perimidines, hydroxybenzophenones, and pyrones .
Scientific Research Applications
Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal centers in catalytic reactions, enhancing the efficiency and selectivity of these reactions . In biological systems, it may interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: A precursor in the synthesis of Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate.
4-Fluorobenzoylacetone: Another fluorinated compound with similar chemical properties.
Benzimidazole Derivatives: Compounds formed from the condensation reactions involving this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H12FNO4 |
---|---|
Molecular Weight |
277.25 g/mol |
IUPAC Name |
ethyl 5-(4-fluorobenzoyl)-3-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H12FNO4/c1-3-19-14(18)11-8(2)16-20-13(11)12(17)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3 |
InChI Key |
MSRLUEAQYFHXHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.